molecular formula C11H11NO3S2 B10768646 N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide

N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide

Cat. No.: B10768646
M. Wt: 269.3 g/mol
InChI Key: SKGFSPRJOOFWHT-UHFFFAOYSA-N
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Description

N-[3-(Hydroxymethyl)phenyl]-2-thiophenesulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a phenyl group substituted with a hydroxymethyl (-CH₂OH) moiety at the para position.

Properties

Molecular Formula

C11H11NO3S2

Molecular Weight

269.3 g/mol

IUPAC Name

N-[3-(hydroxymethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO3S2/c13-8-9-3-1-4-10(7-9)12-17(14,15)11-5-2-6-16-11/h1-7,12-13H,8H2

InChI Key

SKGFSPRJOOFWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)CO

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a thiophene ring. The hydroxymethyl group enhances its solubility and may influence its biological interactions. The general structure can be represented as follows:

N 3 hydroxymethyl phenyl 2 thiophenesulfonamide\text{N 3 hydroxymethyl phenyl 2 thiophenesulfonamide}

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown the ability to inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief .
  • Tyrosine Kinase Inhibition : The compound may also exhibit inhibitory effects on tyrosine kinases, which are involved in various signaling pathways related to cell growth and differentiation. This property can be particularly beneficial in cancer treatment, where aberrant tyrosine kinase activity is often observed .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Anti-inflammatory Effects : In a study involving mouse macrophages, the compound inhibited the production of pro-inflammatory cytokines and reduced leukotriene synthesis, indicating its potential as an anti-inflammatory agent .
  • Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it demonstrated an IC50 value in the low micromolar range against human hepatocellular carcinoma cells .

In Vivo Studies

In vivo studies further support the efficacy of this compound:

  • Mouse Models : When administered in mouse models of inflammation, the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests a strong potential for therapeutic use in inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within the sulfonamide class:

  • Topical Application : A related compound demonstrated effective topical application for treating skin inflammation by reducing leukotriene levels associated with arachidonic acid-induced skin inflammation .
  • Cancer Treatment : In clinical trials, sulfonamides have shown promise as adjunct therapies in combination with traditional chemotherapeutics, enhancing overall treatment efficacy while reducing side effects associated with conventional therapies .

Scientific Research Applications

Medicinal Chemistry and Endothelin-Mediated Disorders

Endothelin Antagonism
N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide has been identified as a potent antagonist of endothelin, a peptide that plays a critical role in vasoconstriction and blood pressure regulation. Research indicates that compounds with similar sulfonamide structures can effectively inhibit endothelin receptors, making them suitable candidates for treating conditions such as hypertension, heart disease, and pulmonary hypertension. The ability to modulate the biological activity of endothelin peptides positions this compound as a potential therapeutic agent for various cardiovascular disorders .

Apoptosis Induction in Cancer Treatment

Mechanism of Action
Recent studies have highlighted the compound's efficacy in inducing apoptosis in cancer cells. This compound has shown significant binding affinities to proteins involved in the apoptotic pathway, such as Mcl-1 and Bcl-2. These proteins are crucial for cell survival; thus, inhibiting their activity can lead to increased apoptosis in tumor cells. In vitro assays demonstrated that compounds with this core structure can induce cell death through mitochondrial pathways, suggesting that they may serve as effective anticancer agents .

Structure-Activity Relationship Studies

Chemical Modifications
The effectiveness of this compound can be enhanced through structural modifications. Research into related thiophene-sulfonamide derivatives has shown that varying substituents on the thiophene ring can significantly impact biological activity. For instance, modifications that improve solubility or receptor binding affinity are likely to enhance therapeutic efficacy .

Case Studies and Experimental Findings

Study Findings Application
Study on Endothelin AntagonistsDemonstrated that sulfonamides can inhibit endothelin receptors effectivelyTreatment of hypertension and related disorders
Apoptosis Induction AssaysShowed cytotoxic effects on HL-60 cells with IC50 < 10 μMPotential anticancer therapy targeting Mcl-1 and Bcl-2
Structural Optimization ResearchIdentified key modifications that enhance binding affinity to apoptotic proteinsDevelopment of more potent anticancer agents

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-2-Thiophenesulfonamide (CAS 332354-74-2)

  • Molecular Formula: C₁₂H₁₃NO₃S₂
  • Molecular Weight : 283.37 g/mol
  • Key Substituents : Ethoxy (-OCH₂CH₃) group at the phenyl ring.
  • No biological activity data are provided in the evidence, but sulfonamide-thiophene hybrids are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capability.

N-(3-Methoxyphenyl)-N-methyl-2-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-Oxadiazol-5-yl}thiophene-3-sulfonamide (CAS 1206989-07-2)

  • Molecular Formula : C₂₁H₁₉N₃O₄S₃
  • Molecular Weight : 473.6 g/mol
  • Key Features : Incorporates a methoxyphenyl group, methylsulfanyl (-SCH₃), and a 1,2,4-oxadiazole ring.
  • The higher molecular weight (473.6 vs. ~283 for simpler analogs) may reduce metabolic stability.

3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(Methylsulfonyl)thiophene-2-carboxamide (NX2)

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₃S₃
  • Molecular Weight : 424.35 g/mol
  • Key Features : Dichlorobenzyl and carboxamide groups.
  • Comparison :
    • The dichlorobenzyl group enhances hydrophobicity, likely improving penetration into lipid-rich environments (e.g., bacterial membranes) .
    • The carboxamide group (-CONH₂) may offer additional hydrogen-bonding interactions compared to the hydroxymethyl group in the target compound.

Methyl 3-(N-Methylmethylsulfonamido)thiophene-2-carboxylate

  • Molecular Formula: C₈H₁₁NO₄S₂
  • Molecular Weight : 249.3 g/mol
  • Key Features : Methyl ester (-COOCH₃) and methylsulfonamido (-NHSO₂CH₃) groups.
  • Methylsulfonamido groups are electron-withdrawing, which could modulate electronic effects on the thiophene ring.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacological Traits
This compound Not available ~283 (estimated) -CH₂OH (hydroxymethyl) High solubility, moderate lipophilicity
N-(2-Ethoxyphenyl)-2-thiophenesulfonamide C₁₂H₁₃NO₃S₂ 283.37 -OCH₂CH₃ (ethoxy) Enhanced lipophilicity, lower solubility
N-(3-Methoxyphenyl)-...-sulfonamide [CAS 1206989-07-2] C₂₁H₁₉N₃O₄S₃ 473.6 -OCH₃, -SCH₃, oxadiazole High binding affinity, lower metabolic stability
3-[(3,4-Dichlorobenzyl)sulfanyl]-...carboxamide C₁₃H₁₁Cl₂N₃O₃S₃ 424.35 -Cl, -CONH₂ Antibacterial potential, high hydrophobicity
Methyl 3-(N-methylmethylsulfonamido)...carboxylate C₈H₁₁NO₄S₂ 249.3 -COOCH₃, -NHSO₂CH₃ Low stability, electron-withdrawing effects

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The hydroxymethyl group in this compound may balance solubility and permeability better than ethoxy or methoxy substituents.
  • Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Further studies are needed to validate its enzyme inhibition, toxicity, and metabolic profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with sulfonylation of 3-(hydroxymethyl)aniline using 2-thiophenesulfonyl chloride. Adapt protocols from analogous sulfonamide syntheses (e.g., substitution reactions in THF with triethylamine as a base ). Monitor reaction progress via TLC or HPLC, adjusting parameters like temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can structural ambiguities in the hydroxymethyl and sulfonamide groups be resolved using spectroscopic techniques?

  • Methodology : Use 1^1H and 13^13C NMR to confirm substitution patterns. For hydroxymethyl (–CH2_2OH), observe characteristic proton signals at δ 4.5–5.0 ppm (exchangeable with D2_2O). Sulfonamide (–SO2_2NH–) protons typically appear as broad singlets at δ 7.0–8.0 ppm. IR spectroscopy (stretching at ~1150 cm1^{-1} for S=O bonds) and mass spectrometry (ESI-MS for molecular ion confirmation) are complementary .

Q. What strategies improve aqueous solubility for in vitro assays, given the compound’s hydrophobic thiophene and aryl groups?

  • Methodology : Explore co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (via sulfonamide deprotonation at pH >8). Micellar solubilization using surfactants (e.g., Tween-80) or cyclodextrin encapsulation may enhance bioavailability. Solubility parameters (logP) can be predicted via computational tools like ACD/Labs .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its 3D structure (DFT geometry optimization at B3LYP/6-31G* level). Target proteins (e.g., kinases or GPCRs) should be sourced from the PDB. Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories in GROMACS) to assess binding stability .

Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability and cytochrome P450 inhibition potential?

  • Methodology : Use human liver microsomes (HLMs) to measure metabolic half-life (t1/2t_{1/2}). Monitor parent compound depletion via LC-MS/MS. For CYP inhibition, employ fluorometric assays (e.g., CYP3A4 inhibition using 7-benzyloxy-4-trifluoromethylcoumarin). Compare results to positive controls (e.g., ketoconazole) .

Q. How should researchers address contradictory data between computational predictions and experimental results (e.g., binding affinity vs. IC50_{50})?

  • Methodology : Reassess force field parameters in MD simulations (e.g., AMBER vs. CHARMM). Validate in silico models with mutagenesis studies (e.g., alanine scanning of key binding residues). Cross-validate experimental IC50_{50} values using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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